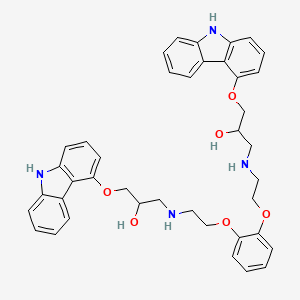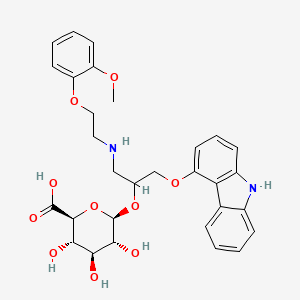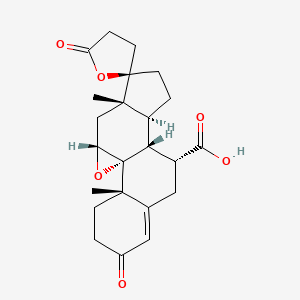![molecular formula C17H19N5 B601021 2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile) CAS No. 120511-92-4](/img/structure/B601021.png)
2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)
描述
Anastrozole Impurity
作用机制
Target of Action
Isoanastrozole primarily targets the aromatase enzyme , a key player in the biosynthesis of estrogens . Aromatase catalyzes the conversion of androgens to estrogens, a process crucial for the growth of certain types of breast cancers .
Mode of Action
As a non-steroidal aromatase inhibitor (AI) , Isoanastrozole competitively inhibits the aromatase enzyme, thereby decreasing circulating estrogen levels . This inhibition is particularly effective in the treatment of postmenopausal women with estrogen-responsive breast cancer . The reduction in estrogen levels leads to decreased tumor proliferation and growth .
Biochemical Pathways
Isoanastrozole’s action primarily affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, it prevents the conversion of androgens to estrogens, disrupting the normal functioning of this pathway . This disruption leads to a decrease in circulating estrogen levels, which can inhibit the growth of estrogen-responsive breast cancers .
Pharmacokinetics: ADME Properties
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Isoanastrozole are crucial for understanding its bioavailability. Isoanastrozole is predominantly metabolized in the liver, with the majority of the dose excreted as metabolites . Renal excretion plays a minor role in the clearance of Isoanastrozole . These properties can be influenced by factors such as hepatic or renal impairment .
Result of Action: Molecular and Cellular Effects
The primary molecular effect of Isoanastrozole is the inhibition of the aromatase enzyme, leading to a decrease in the synthesis of estrogens . At the cellular level, this results in a reduction in estrogen levels, leading to decreased proliferation and growth of estrogen-responsive breast cancer cells .
Action Environment: Influence of Environmental Factors
Environmental factors can influence the action, efficacy, and stability of Isoanastrozole. For instance, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio suggests that the use of Isoanastrozole presents an insignificant risk to the environment . Furthermore, resistance to Isoanastrozole can develop due to various factors, including inherent tumor insensitivity to estrogen, ineffective inhibition of aromatase, and activation of signaling by non-endocrine pathways .
生化分析
Biochemical Properties
Isoanastrozole plays a significant role in biochemical reactions by inhibiting the enzyme aromatase . This enzyme is responsible for converting androgens into estrogens. By inhibiting this enzyme, Isoanastrozole effectively reduces estrogen levels in the body . This is particularly beneficial in the treatment of estrogen-responsive breast cancer .
Cellular Effects
Isoanastrozole has a profound impact on various types of cells and cellular processes. It influences cell function by reducing the levels of estrogen, a hormone that can stimulate the growth of certain types of breast cancer cells . By lowering estrogen levels, Isoanastrozole can slow the growth of these cancer cells .
Molecular Mechanism
The molecular mechanism of Isoanastrozole involves its binding to the aromatase enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of androgens into estrogens, leading to a decrease in circulating estrogen levels . This mechanism is crucial in the treatment of estrogen-responsive breast cancers .
Temporal Effects in Laboratory Settings
The effects of Isoanastrozole can change over time in laboratory settings. For instance, the drug’s efficacy in reducing estrogen levels can vary depending on the duration of treatment . Additionally, Isoanastrozole’s stability and degradation over time can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Isoanastrozole can vary with different dosages in animal models . For instance, higher doses may lead to more significant reductions in estrogen levels. High doses may also lead to toxic or adverse effects .
Metabolic Pathways
Isoanastrozole is involved in the metabolic pathway of estrogen synthesis . It interacts with the aromatase enzyme, which is a key player in this pathway . By inhibiting aromatase, Isoanastrozole can affect metabolic flux and metabolite levels, particularly those of estrogens .
Transport and Distribution
Isoanastrozole is transported and distributed within cells and tissues after administration . Its distribution is influenced by various factors, including its binding to plasma proteins and its metabolism in the liver .
Subcellular Localization
The subcellular localization of Isoanastrozole is primarily in the cytoplasm where the aromatase enzyme is located . By localizing to this area, Isoanastrozole can effectively inhibit the enzyme’s activity and reduce estrogen synthesis .
属性
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-4-ylmethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-11-20-21-12-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMBCUNKPNNBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NN=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-92-4 | |
| Record name | Isoanastrozole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-cyano-1-methylethyl)-5-[(4H-1,2,4-triazol-4-yl)methyl]phenyl]-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOANASTROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5I6NC2KRH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)










